molecular formula C22H28N2O2 B3009503 2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953969-92-1

2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B3009503
CAS No.: 953969-92-1
M. Wt: 352.478
InChI Key: DDXJGZWKOJPHFH-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with trimethyl groups and a phenylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 2,4,6-trimethylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmorpholine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmorpholine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-13-17(2)21(18(3)14-16)22(25)23-9-10-24-11-12-26-20(15-24)19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXJGZWKOJPHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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